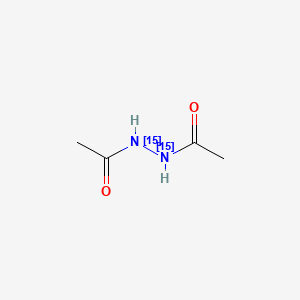
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at high pressure and a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve enzymatic resolution techniques where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high specificity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like keto acids, amino alcohols, and substituted phenylpropanoic acids .
Aplicaciones Científicas De Investigación
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound plays a role in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism by which (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways. For example, it has been shown to interact with NMDA receptors, affecting neurotransmission and synaptic plasticity .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-phenylpropanoic acid: Lacking the hydroxyl group, this compound has different biological activities.
Uniqueness
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-9(13,8(11)12)6-7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)/t9-/m1/s1 |
Clave InChI |
FOKAJXKQSPGMLN-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@](C(=O)O)(N)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)





![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)

![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)




